molecular formula C18H15ClN2O3 B285138 N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B285138
M. Wt: 342.8 g/mol
InChI Key: OWGQMPXVFMWESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MLN4924, and it has been shown to have a variety of effects on biological systems.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the inhibition of a protein called NEDD8-activating enzyme (NAE). This enzyme is involved in the process of protein degradation, and its inhibition can lead to the accumulation of proteins that are important for cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide include the induction of cell cycle arrest, apoptosis, and senescence. These effects are thought to be mediated by the accumulation of proteins that are important for these processes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its specificity for NAE inhibition. This allows researchers to study the effects of NAE inhibition on various biological processes without the confounding effects of other proteins.
One limitation of using N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types, and caution should be taken when working with this compound.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide. One direction is the development of more specific NAE inhibitors that can be used to study the effects of NAE inhibition on specific biological processes.
Another direction is the study of the effects of NAE inhibition on non-cancerous cells. This could provide insight into the potential toxicity of NAE inhibitors and their potential use in therapeutic applications.
Finally, the combination of NAE inhibitors with other anti-cancer agents could be explored as a potential strategy for the treatment of cancer.

Synthesis Methods

The synthesis of N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves several steps. The first step is the preparation of the starting material, which is 4-chloro-2-methylphenylamine. This compound is then reacted with ethyl acetoacetate to form the intermediate product, which is then further reacted with phthalic anhydride to form the final product.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have anti-cancer properties, and it has been studied in the context of various types of cancer, including leukemia, lymphoma, and solid tumors.

properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide

InChI

InChI=1S/C18H15ClN2O3/c1-11-10-12(19)6-7-15(11)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22)

InChI Key

OWGQMPXVFMWESY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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